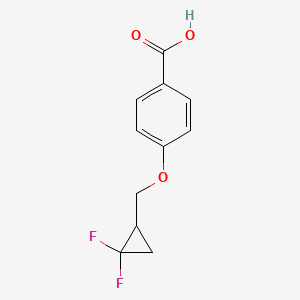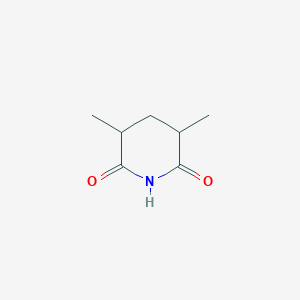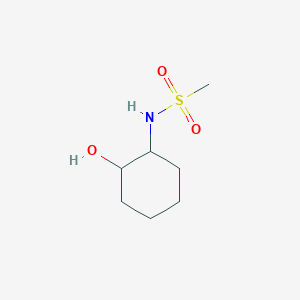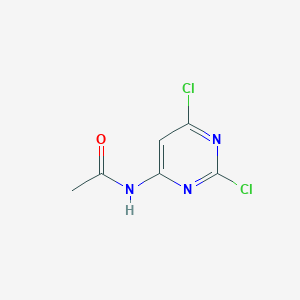
2-Bromo-5-phenylthiophene-3-carboxylic acid
描述
2-Bromo-5-phenylthiophene-3-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a bromine atom at the 2-position, a phenyl group at the 5-position, and a carboxylic acid group at the 3-position of the thiophene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-phenylthiophene-3-carboxylic acid typically involves the bromination of 5-phenylthiophene-3-carboxylic acid. One common method is the electrophilic bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity and yield of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反应分析
Types of Reactions: 2-Bromo-5-phenylthiophene-3-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles through reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to a carboxylate salt under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and boronic acid in an organic solvent like toluene or ethanol.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether for reduction to alcohol.
Major Products:
Substitution Products: Various substituted thiophenes depending on the nucleophile used in the reaction.
Reduction Products: 5-Phenylthiophene-3-methanol when reduced with LiAlH4.
科学研究应用
2-Bromo-5-phenylthiophene-3-carboxylic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-Bromo-5-phenylthiophene-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its potential anti-inflammatory effects could involve inhibition of pro-inflammatory cytokines or enzymes . In electronic applications, its conductive properties are attributed to the delocalized π-electrons in the thiophene ring, which facilitate charge transport .
相似化合物的比较
2-Bromo-3-thiophenecarboxylic acid: Lacks the phenyl group at the 5-position, which may affect its reactivity and applications.
5-Bromo-2-thiophenecarboxaldehyde: Contains an aldehyde group instead of a carboxylic acid, leading to different chemical properties and uses.
Uniqueness: 2-Bromo-5-phenylthiophene-3-carboxylic acid is unique due to the combination of the bromine atom, phenyl group, and carboxylic acid on the thiophene ring. This unique structure imparts specific reactivity and properties that make it valuable for diverse applications in research and industry .
属性
分子式 |
C11H7BrO2S |
|---|---|
分子量 |
283.14 g/mol |
IUPAC 名称 |
2-bromo-5-phenylthiophene-3-carboxylic acid |
InChI |
InChI=1S/C11H7BrO2S/c12-10-8(11(13)14)6-9(15-10)7-4-2-1-3-5-7/h1-6H,(H,13,14) |
InChI 键 |
STUHNWAFMKNGTF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=C(S2)Br)C(=O)O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

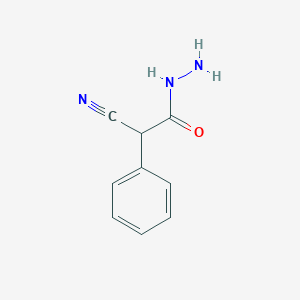
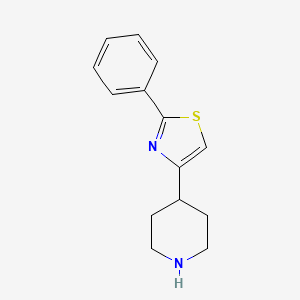
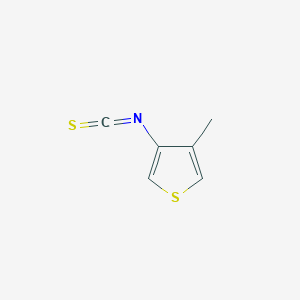
![N-[2-(4-chlorophenyl)sulfanylethyl]oxane-4-carboxamide](/img/structure/B8688566.png)
![2,5-Dioxopyrrolidin-1-yl ((3S,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl) carbonate](/img/structure/B8688571.png)
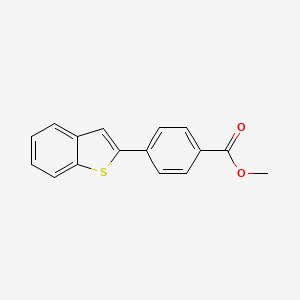
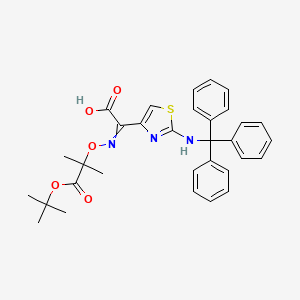
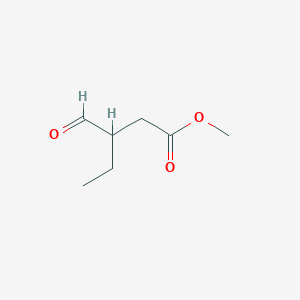
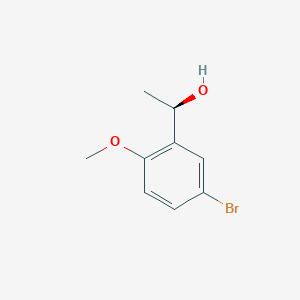
![2,6-Di-tert-butyl-4-[(piperazin-1-yl)methyl]phenol](/img/structure/B8688611.png)
